9-(p-Tolyl)carbazole
Overview
Description
“9-(p-Tolyl)carbazole” is a chemical compound with the molecular formula C19H15N . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of compounds related to “9-(p-Tolyl)carbazole” has been reported in several studies. For instance, a Suzuki–Miyaura coupling of 4,7-dibromo-2,1,3-benzochalcogenadiazoles with 4,6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-1,2,3,4,4a,9a-hexahydrocarbazole has been described .
Molecular Structure Analysis
The molecular structure of “9-(p-Tolyl)carbazole” has been studied using various techniques such as X-ray diffraction, FT-IR, FT-Raman, and UV–Vis spectra . The X-ray diffraction study showed that the compound has a Z-configuration .
Chemical Reactions Analysis
In a study, the compound was involved in a Suzuki–Miyaura coupling reaction with 4,7-dibromo-2,1,3-benzochalcogenadiazoles .
Physical And Chemical Properties Analysis
“9-(p-Tolyl)carbazole” is a solid substance at room temperature . It has a molecular weight of 257.34 .
Scientific Research Applications
Biological Activities
Carbazole derivatives, including 9-(p-Tolyl)carbazole, have been reported to exhibit a wide range of biological activities. These include antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, antidiarrhoeal, analgesic, neuroprotective, and pancreatic lipase inhibition properties .
Electronic Applications
Polycarbazoles are known for their good conduction properties which enable the transfer of interfacial electrons. This makes them suitable for use in electronic devices such as fluorescent OLEDs (Organic Light Emitting Diodes). The electrochemical polymerization methods of polycarbazole derivatives have been correlated with their electronic properties through various analytical techniques .
Fluorescent OLED Application
9-(p-Tolyl)carbazole has been used as a donor unit in new fluorescent D-A-D (Donor-Acceptor-Donor) dyes. These dyes contain an electron-withdrawing group and have been synthesized to investigate their photoluminescent and electroluminescent properties for application in fluorescent OLEDs .
Dye-Sensitized Solar Cells
This compound has also been used as a new donor building block in the design of sensitizers for dye-sensitized solar cells (DSSCs). Research into this application dives into the unique properties that 9-(p-Tolyl)carbazole brings to the design of these sensitizers .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Carbazole derivatives have been known to influence various molecular signaling pathways .
Mode of Action
Carbazole derivatives have been reported to interact with their targets and induce changes in cellular processes .
Biochemical Pathways
Carbazole derivatives, such as 9-(p-Tolyl)carbazole, have been reported to influence various biochemical pathways. For instance, some carbazole derivatives have shown anticancer activity by reactivating the P53 molecular signaling pathway. Similarly, other derivatives have demonstrated antifungal activity by acting on the RAS-MAPK pathway .
Result of Action
Carbazole derivatives have been associated with various pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 9-(p-Tolyl)carbazole can be influenced by various environmental factors. For instance, the electronic environment can affect the radiative efficiency of carbazole-based compounds .
properties
IUPAC Name |
9-(4-methylphenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXBXKVMMIGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578409 | |
Record name | 9-(4-Methylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19264-73-4 | |
Record name | 9-(4-Methylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(p-Tolyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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